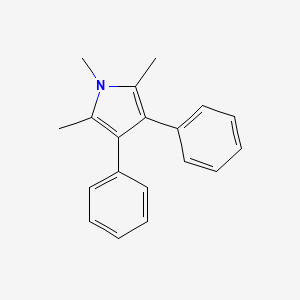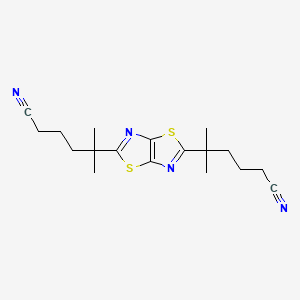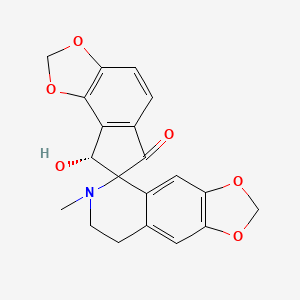
Phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester is an organophosphorus compound that belongs to the class of phosphinates. These compounds are characterized by the presence of a phosphorus atom bonded to two organic groups and an oxygen atom. Phosphinic acid derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester typically involves the reaction of phosphinic acid with appropriate organic reagents. One common method is the esterification of phosphinic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert phosphinic acid derivatives to phosphine oxides. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphine oxides .
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: Phosphinic acid derivatives have shown potential as enzyme inhibitors, particularly in the inhibition of metalloproteases. This makes them useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine: Some phosphinic acid derivatives are investigated for their potential as drugs, particularly in the treatment of diseases such as cancer and bacterial infections. Their ability to inhibit specific enzymes makes them promising candidates for drug development.
Wirkmechanismus
The mechanism of action of phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition can occur through the formation of a stable complex between the phosphinic acid derivative and the enzyme, blocking the enzyme’s activity. The specific pathways involved depend on the target enzyme and the biological context .
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, (4-methylphenyl)phenyl-, ethyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but contain a phosphorus atom bonded to three oxygen atoms. They are often used as chelating agents and in the treatment of bone diseases.
Phosphine oxides: These compounds result from the oxidation of phosphinic acids and are used as ligands in coordination chemistry and as flame retardants.
Phosphonates: These are esters of phosphonic acids and are used in various applications, including as herbicides and antiviral agents.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in enzyme inhibition and as an intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
26926-25-0 |
|---|---|
Molekularformel |
C15H17O2P |
Molekulargewicht |
260.27 g/mol |
IUPAC-Name |
1-[ethoxy(phenyl)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C15H17O2P/c1-3-17-18(16,14-7-5-4-6-8-14)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
MORBEBGOBMCBSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC=C1)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


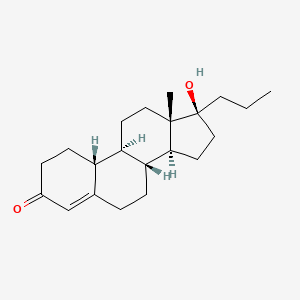
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)


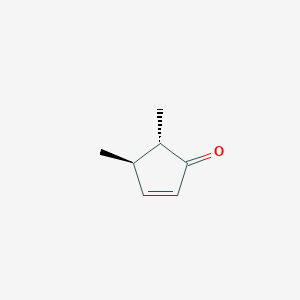
![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)

